Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
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Overview
Description
Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is a complex organic compound with the molecular formula C14H22FNO4 and a molecular weight of 287.33 g/mol This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and two carboxylate groups
Preparation Methods
The synthesis of Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[22The carboxylate groups are then introduced through esterification reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased biological activity. The carboxylate groups play a crucial role in the compound’s solubility and stability, allowing it to effectively interact with its molecular targets .
Comparison with Similar Compounds
Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate can be compared with similar compounds such as:
Racemic-(3R,5R)-2-Tert-Butyl3-Ethyl5-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate: This compound has a similar structure but differs in the position of the fluorine atom, which can lead to different chemical and biological properties.
Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Chloro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with molecular targets.
The uniqueness of Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[22
Properties
Molecular Formula |
C14H22FNO4 |
---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S,6R)-6-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H22FNO4/c1-5-19-12(17)11-8-6-9(15)10(7-8)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9-,10?,11+/m1/s1 |
InChI Key |
RFJDSPUGSXQDSN-DJRKXVOMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2C[C@H](C(C2)N1C(=O)OC(C)(C)C)F |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C(C2)F |
Origin of Product |
United States |
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